4-Bromopiperidine hydrobromide

Vue d'ensemble

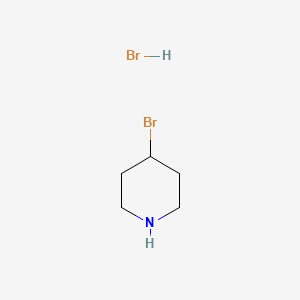

Description

4-Bromopiperidine hydrobromide is a chemical compound with the molecular formula C5H10BrN · HBr and a molecular weight of 244.96 g/mol . It is a salt of halogenopiperidine and is commonly used as a starting material in various chemical syntheses . This compound is known for its white crystalline powder form and has a melting point of 199-202°C .

Méthodes De Préparation

The synthesis of 4-Bromopiperidine hydrobromide typically involves the bromination of piperidine. One common method includes the use of hydrobromic acid and bromine as reagents. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the piperidine ring . Industrial production methods may involve similar bromination processes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Chemical Reactions

4-Bromopiperidine hydrobromide undergoes various types of chemical reactions:

-

Nucleophilic Substitution The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

-

Reduction The compound can be reduced to piperidine using reducing agents like lithium aluminum hydride.

-

Oxidation Oxidizing agents can convert this compound to corresponding N-oxides.

Reaction Conditions and Operation in Experiment

-

Synthesis of 4-Bromo-piperidine-1-carboxylic acid tert-butyl ester To a suspension of 5 g (0.02 mol) of this compound salt in DCM (35 mL) are added 7.09 mL (0.04 mol) of N,N-diisopropylethyl amine dropwise at 0° C. The reaction mixture is stirred for 30 min, then a solution of 6.67 g (0.31 mol) of di-tert-butyl dicarbonate in DCM (35 mL) is added dropwise to the reaction mixture. The reaction mixture is stirred for 18 h at room temperature, then washed with 1M aqueous HCl solution (2*30 mL) and brine (30 mL). The organic layer is dried over Na2SO4, filtered and the filtrate is concentrated under reduced pressure to afford 6.9 g of 4-bromo-piperidine-l-carboxylic acid tert-butyl ester as a yellow oil .

-

Yield: 100%

-

Reaction Conditions: With N-ethyl-N,N-diisopropylamine; In dichloromethane; at 0 - 20℃

-

Operation in experiment: To a suspension of 5 g (0.02 mol) of Compound 29 salt in DCM (35 mL) are added 7.09 mL (0.04 mol) of N,N-diisopropylethyl amine dropwise at 0° C. The reaction mixture is stirred for 30 min, then a solution of 6.67 g (0.31 mol) of di-tert-butyl dicarbonate in DCM (35 mL) is added dropwise to the reaction mixture. The reaction mixture is stirred for 18 h at room temperature, washed with 1M aqueous HCl solution (2.x.30 mL) and brine (30 mL). The organic layer is dried over Na2SO4, filtered and the filtrate is concentrated under reduced pressure to afford 6.9 g of Compound 30 as a yellow oil .

-

-

Triethylamine (2.3 mL, 16.3 mmol) and di-tert-butyl dicarbonate (1.9 g, 8.6 mmol) were added to a stirred suspension of this compound (2.0 g, 8.2 mmol) in THF (40 mL). The reaction mixture was stirred for 48 h at rt. The suspension was filtered and the filter was washed with THF. The combined filtrate was evaporated in vacuo. Purification by flash chromatography (petroleum ether 40?60 °C/EtOAc, 95:5 v/v) afforded 19 (2.11 g, 98percent) as colorless oil .

-

Yield: 98%

-

Reaction Conditions: With triethylamine; In tetrahydrofuran; at 20℃; for 48h

-

-

To a solution of this compound (3.0 g, 12.2 mmol) in tetrahydrofuran (30 ml) were added 1-[(benzyloxy)carbonyl]oxy}-2,5-pyrrolidinedione (3.20 g, 12.9 mmol), N-methylmorpholine (1.62 ml, 14.7 mmol) and 4-N,N-dimethylaminopyridine (30 mg) at room temperature, and stirred at room temperature for 16 hours. The reaction solution was poured into water and extracted with ethyl acetate. The organic layer was washed with a 1N-aqueous hydrochloric acid solution, dried over anhydrous magnesium sulfate and distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate = 1/1) to obtain benzyl 4-bromo-1-piperidinecarboxylate (3.58 g, 98percent) .

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

Key Intermediate in Drug Development

4-Bromopiperidine hydrobromide serves as a crucial intermediate in the synthesis of numerous pharmaceutical compounds. It is particularly significant in developing medications for neurological disorders, where it contributes to the formation of active pharmaceutical ingredients (APIs) that target specific receptors in the brain .

Case Study: Neurological Agents

Research has highlighted the synthesis of compounds that exhibit potential therapeutic effects on conditions like depression and anxiety. For instance, derivatives of 4-bromopiperidine have been investigated for their efficacy as serotonin reuptake inhibitors, showcasing the compound's importance in neuropharmacology .

Research in Organic Chemistry

Facilitating Complex Molecular Structures

In organic synthesis, this compound is employed to create complex molecular architectures efficiently. Its reactivity allows chemists to explore various synthetic pathways, making it a valuable tool for drug discovery and development .

Table 1: Summary of Synthetic Reactions Involving this compound

Development of Agrochemicals

Enhancing Efficacy of Pesticides and Herbicides

The compound is also utilized in formulating agrochemicals, where it enhances the effectiveness of pesticides and herbicides. Research indicates that derivatives of 4-bromopiperidine can improve crop yields by targeting specific biochemical pathways in pests and weeds .

Case Study: Pesticide Formulation

Studies have demonstrated that incorporating 4-bromopiperidine into pesticide formulations increases their potency against resistant pest strains, thus contributing to sustainable agricultural practices .

Material Science Applications

Specialty Polymers and Coatings

In material science, this compound is used to develop specialty polymers that possess enhanced properties such as durability and chemical resistance. These materials are crucial for applications in coatings and adhesives .

Table 2: Properties of Materials Developed Using this compound

| Material Type | Key Properties | Application Area |

|---|---|---|

| Specialty Polymers | High thermal stability, chemical resistance | Coatings |

| Adhesives | Enhanced bonding strength | Construction |

Biochemical Research

Studying Enzyme Inhibition and Receptor Binding

this compound is employed in biochemical studies to investigate enzyme inhibition and receptor binding dynamics. This research aids in understanding biological processes and drug interactions at a molecular level .

Case Study: Enzyme Activity Modulation

Research has shown that compounds derived from 4-bromopiperidine can selectively inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders .

Mécanisme D'action

The mechanism of action of 4-Bromopiperidine hydrobromide involves its ability to act as a precursor in various chemical reactions. Its bromine atom can be readily substituted or reduced, making it a versatile intermediate in synthetic chemistry . The molecular targets and pathways involved depend on the specific application and the nature of the final product synthesized from this compound .

Comparaison Avec Des Composés Similaires

4-Bromopiperidine hydrobromide can be compared with other similar compounds such as:

4-Hydroxypiperidine: Unlike this compound, this compound has a hydroxyl group at the 4-position, making it more suitable for reactions requiring nucleophilic substitution.

4-Bromo-N-Z-piperidine: This compound has a protecting group (Z) on the nitrogen atom, which can be useful in selective reactions where the nitrogen needs to be protected.

1-Boc-4-bromopiperidine: The presence of a Boc protecting group on the nitrogen atom makes this compound useful in peptide synthesis and other applications requiring temporary protection of the amine group.

Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of this compound in synthetic chemistry .

Activité Biologique

4-Bromopiperidine hydrobromide (CAS No. 54288-70-9) is a halogenated piperidine derivative that has garnered attention in medicinal chemistry and pharmacology due to its biological activity and potential applications in drug development. This article explores its biological properties, synthesis, and relevant case studies.

- Molecular Formula: CHBrN·HBr

- Molecular Weight: 244.96 g/mol

- Appearance: Crystalline powder

- Boiling Point: 199.0°C to 202.0°C

Pharmacological Profile

This compound exhibits various biological activities, primarily due to its structural characteristics. It is known to interact with several biological targets:

- CNS Activity: Compounds containing piperidine rings are often associated with central nervous system (CNS) effects. 4-Bromopiperidine has been studied for its potential as a neuroactive agent, influencing neurotransmitter systems such as dopamine and serotonin.

- Antimicrobial Properties: Preliminary studies suggest that derivatives of bromopiperidine may exhibit antimicrobial activity against certain bacterial strains, although specific data on this compound is limited.

- Anticancer Potential: Research indicates that piperidine derivatives can influence cancer cell proliferation. For instance, a study demonstrated that certain piperidine compounds could inhibit the growth of cancer cells in vitro, suggesting a potential therapeutic role for this compound in oncology.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its activity may be related to:

- Receptor Modulation: The compound may act as an antagonist or agonist at various neurotransmitter receptors.

- Enzyme Inhibition: It could potentially inhibit enzymes involved in metabolic pathways, thereby affecting cellular functions.

Synthesis and Derivatives

This compound can be synthesized through various methods, often involving the bromination of piperidine derivatives. A typical synthesis pathway includes:

- Starting Material: Piperidine is treated with bromine in the presence of a catalyst.

- Formation of Hydrobromide Salt: The resulting brominated product is then reacted with hydrobromic acid to form the hydrobromide salt.

Case Study 1: Neuropharmacological Effects

In a study published by Caltech, researchers investigated the neuropharmacological effects of several piperidine derivatives, including 4-bromopiperidine. The findings indicated that these compounds could modulate dopamine receptor activity, suggesting potential applications in treating neurological disorders such as schizophrenia and depression .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of halogenated piperidines against various bacterial strains. The results showed that certain derivatives exhibited significant antibacterial activity, warranting further investigation into the specific efficacy of this compound against pathogenic bacteria .

Comparative Analysis of Biological Activity

| Compound | CNS Activity | Antimicrobial Activity | Anticancer Potential |

|---|---|---|---|

| This compound | Moderate | Limited | Promising |

| Other Piperidine Derivatives | High | Variable | High |

Propriétés

IUPAC Name |

4-bromopiperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10BrN.BrH/c6-5-1-3-7-4-2-5;/h5,7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTIZXGNLIKUQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370441 | |

| Record name | 4-Bromopiperidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54288-70-9 | |

| Record name | Piperidine, 4-bromo-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54288-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromopiperidine hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromopiperidine Hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.